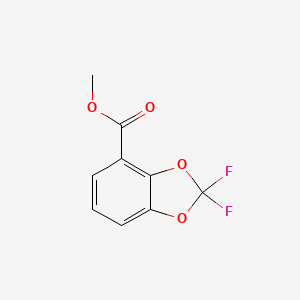
Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate
Übersicht
Beschreibung
Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a useful research compound. Its molecular formula is C9H6F2O4 and its molecular weight is 216.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a benzodioxole core with two fluorine atoms at the 2-position and a carboxylate group at the 4-position. Its molecular formula is with a molecular weight of approximately 244.17 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It has been tested against various fungal pathogens, showing inhibition of growth similar to established antifungal agents. The mechanism of action appears to involve interference with fungal metabolic pathways, particularly those related to cell wall synthesis and integrity.
Table 1: Antifungal Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 16 µg/mL | |
| Fusarium oxysporum | 64 µg/mL |
Anti-inflammatory and Analgesic Effects
In addition to its antifungal properties, this compound has shown potential anti-inflammatory and analgesic effects in preliminary studies. These effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and modulate pain pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Benzodioxole Core : Utilizing fluorinated precursors.
- Carboxylation : Introducing the carboxylate group via nucleophilic substitution.
- Methylation : Finalizing the structure by methylating the carboxylic acid.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Antifungal, anti-inflammatory properties | |
| 7-Ethylamino-methyl-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | Enhanced solubility due to ethylamino group | |
| Fludioxonil | Broad-spectrum fungicide with different mechanism |
Case Studies
A notable study examined the activity of this compound in agricultural settings. In field trials, this compound demonstrated efficacy in controlling fungal diseases in crops like wheat and grapes without significant phytotoxicity. The results indicated a potential for integration into integrated pest management (IPM) strategies.
Study Findings
- Efficacy : Reduced disease incidence by up to 70% compared to untreated controls.
- Phytotoxicity : No observable damage to treated plants at recommended application rates.
Eigenschaften
IUPAC Name |
methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-13-8(12)5-3-2-4-6-7(5)15-9(10,11)14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFVVETULGVRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















